molecular formula C17H16ClNO5S B2471785 5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid CAS No. 438030-75-2

5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid

Cat. No.: B2471785
CAS No.: 438030-75-2
M. Wt: 381.83
InChI Key: BZPCJEIKGXJCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid is a sulfonamide-substituted benzoic acid derivative characterized by a chloro group at position 2 of the aromatic ring and a sulfamoyl moiety bearing an allyl and 4-methoxyphenyl group. The allyl and methoxy substituents may influence lipophilicity and electronic effects, modulating solubility and reactivity compared to related compounds.

Properties

IUPAC Name

2-chloro-5-[(4-methoxyphenyl)-prop-2-enylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5S/c1-3-10-19(12-4-6-13(24-2)7-5-12)25(22,23)14-8-9-16(18)15(11-14)17(20)21/h3-9,11H,1,10H2,2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPCJEIKGXJCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC=C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation

Reaction Mechanism

The allyl-(4-methoxy-phenyl)amine intermediate reacts with a sulfonyl chloride derivative under basic conditions. Typical reagents include triethylamine or pyridine in anhydrous dichloromethane.

Table 1: Standard Reaction Conditions for Sulfonamide Synthesis
Parameter Value Source
Temperature 0–5°C (initially)
Solvent Dichloromethane
Base Triethylamine
Reaction Time 4–6 hours
Yield 68–72%

Critical Factors

  • Steric Hindrance : The 4-methoxy group on the phenyl ring enhances nucleophilicity but may slow reaction kinetics due to steric effects.
  • Solvent Selection : Polar aprotic solvents like dichloromethane prevent premature hydrolysis of the sulfonyl chloride.

Chlorination of the Benzoic Acid Core

Electrophilic Aromatic Substitution

Chlorination occurs at the ortho position relative to the carboxyl group using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃.

Table 2: Chlorination Optimization Parameters
Parameter Value Source
Chlorinating Agent Sulfuryl chloride
Catalyst FeCl₃ (0.1 equiv)
Temperature 25–30°C
Yield 85–90%

Byproduct Management

Excess chlorinating agents may lead to di- or tri-chlorinated byproducts. Quenching with ice-water and fractional crystallization are employed for purification.

Carboxylation and Final Functionalization

Hydrolysis of Nitrile Intermediates

A nitrile group introduced during sulfonamide formation is hydrolyzed to a carboxylic acid using concentrated HCl under reflux.

Table 3: Carboxylation Reaction Details
Parameter Value Source
Acid 6M HCl
Temperature 100–110°C
Reaction Time 8–12 hours
Yield 75–80%

Alternative Routes

Patent literature describes using 4-sulphamoylbenzoic acid derivatives as precursors, avoiding nitrile intermediates. This method reduces hydrolysis side reactions but requires stringent anhydrous conditions.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 5.1–5.3 ppm (allyl protons).
  • HPLC : Purity >98% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Mass Spectrometry

Molecular ion peak observed at m/z 381.83 (C₁₇H₁₆ClNO₅S), consistent with the theoretical molecular weight.

Process Optimization Challenges

Solvent-Induced Dimerization

Early methods using chlorobenzene led to dimer formation (up to 15% yield loss). Switching to toluene reduced dimerization to <5%.

Scalability Considerations

  • Batch vs. Continuous Flow : Continuous flow systems improve heat dissipation during exothermic chlorination steps.
  • Catalyst Recycling : FeCl₃ recovery via aqueous extraction enhances cost-efficiency.

Applications and Derivative Synthesis

Pharmaceutical Intermediate

The carboxylic acid moiety enables esterification for prodrug development (e.g., methyl esters for enhanced bioavailability).

Herbicide Safeners

Structural analogs, such as cyprosulfamide, are synthesized via amidation of the sulfamoyl group for agricultural use.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring (due to electron-withdrawing groups like -SO₂NHR and -Cl) enables nucleophilic substitution at the 2-chloro position.

Reaction Type Conditions Product Source
Thiol substitutionDMSO, 60°C, 72 h, Et₃N2-(S-alkyl/aryl)-5-sulfamoyl-benzoic acid
Amine substitutionMeOH, reflux, 24 h2-amino-5-sulfamoyl-benzoic acid derivatives

Key findings:

  • Substitution occurs preferentially at the 2-chloro position due to ortho/para-directing effects of the sulfamoyl group .

  • Polar aprotic solvents (e.g., DMSO) enhance reaction rates compared to protic solvents like methanol .

Oxidation Reactions

The allyl group and sulfamoyl moiety undergo selective oxidation:

Site Oxidizing Agent Conditions Product Source
Allyl groupO₂, Pd catalysis25°C, 12 hEpoxide or carbonyl derivatives
Sulfamoyl groupH₂O₂, AcOH80°C, 6 hSulfonyl or sulfonic acid derivatives

Notable observations:

  • Oxidation of the allyl group produces epoxides with >90% regioselectivity under mild conditions.

  • Sulfamoyl oxidation to sulfonyl groups increases hydrogen-bonding capacity, enhancing biological activity .

Catalytic Coupling Reactions

The chloro substituent participates in cross-coupling reactions:

Reaction Catalyst Conditions Application Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃DMF/H₂O, 100°C, 8 hBiaryl derivatives for drug discovery
Sonogashira couplingPd/Cu, Et₃NTHF, 60°C, 12 hAlkynylated analogs for material science

Mechanistic insights:

  • The chloro group acts as a leaving group, enabling carbon-carbon bond formation with arylboronic acids or terminal alkynes .

  • Coupling efficiency depends on steric hindrance from the bulky sulfamoyl group.

Hydrogenation and Reduction

The allyl group undergoes hydrogenation under catalytic conditions:

Reagent Catalyst Conditions Product Source
H₂ (1 atm)PtO₂AcOH, 25°C, 4 hPropyl-sulfamoyl-benzoic acid
NaBH₄-MeOH, 0°C, 2 hPartially reduced intermediates

Applications:

  • Saturation of the allyl group modifies lipophilicity, influencing pharmacokinetic properties .

Acid-Base Reactivity

The benzoic acid moiety participates in typical acid-base reactions:

Reaction Base Product Application Source
DeprotonationNaOH (1 M)Sodium salt for aqueous solubilityFormulation development
EsterificationSOCl₂, MeOHMethyl ester for derivatizationAnalytical chemistry

Thermal Degradation

Stability studies reveal:

  • Decomposition above 250°C, producing CO₂, SO₂, and chlorinated aromatics .

  • Half-life at 25°C: >2 years under anhydrous conditions .

Key Mechanistic Considerations

  • Steric effects : The 4-methoxy-phenyl group hinders nucleophilic attack at the para position .

  • Electronic effects : Electron-donating methoxy groups enhance sulfamoyl group stability against hydrolysis .

  • Solvent dependency : Reactions in aprotic solvents (DMSO) favor substitution, while protic solvents (MeOH) promote esterification .

Scientific Research Applications

Biochemical Research

5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid is primarily utilized in proteomics studies, where it aids in examining protein interactions and functions. Its sulfonamide group is known to interact with various biological targets, making it a valuable tool for understanding protein dynamics and cellular mechanisms.

Drug Development

The compound is being explored as a potential lead in pharmaceutical development. Its structural characteristics suggest possible efficacy in treating various conditions, including bacterial infections and inflammatory diseases. Research indicates that compounds with sulfonamide groups often exhibit antibacterial properties, which may extend to this compound as well .

Chemical Biology

In chemical biology, this compound serves as a probe to investigate biological processes at the molecular level. It may interact with specific enzymes or receptors, modulating their activity and influencing metabolic pathways . Such interactions are crucial for understanding disease mechanisms and developing targeted therapies.

The biological activity of this compound is largely attributed to its sulfonamide moiety. Preliminary studies suggest that it may exhibit:

  • Antibacterial Effects : Similar to other sulfonamides, this compound may inhibit bacterial growth by interfering with folate synthesis pathways.
  • Anti-inflammatory Properties : The compound's ability to modulate immune responses could be beneficial in treating inflammatory conditions.
  • Potential Anti-cancer Activity : Ongoing research is evaluating its efficacy against various cancer cell lines, focusing on its mechanism of action and therapeutic potential .

Case Study 1: Proteomics Application

In a study focusing on protein interactions, researchers utilized this compound to probe specific protein complexes involved in metabolic regulation. The compound effectively disrupted certain protein interactions, providing insights into metabolic pathways that could be targeted for therapeutic intervention .

Case Study 2: Antibacterial Screening

A series of tests were conducted to evaluate the antibacterial properties of this compound against various bacterial strains. Results indicated that it exhibited significant activity comparable to established antibiotics, suggesting its potential as a new antibacterial agent .

Mechanism of Action

The mechanism of action of 5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid and its analogs:

Compound Name Substituents Molecular Weight Predicted pKa Boiling Point Commercial Availability
Target : this compound Allyl, 4-methoxyphenyl Not reported Not reported Not reported Not listed
5-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid (sc-350534) Allyl, 2-methoxyphenyl Not reported Not reported Not reported $321.00 (1 g), $963.00 (5 g)
5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid (sc-350537) Benzyl, 2-chlorophenyl 436.31 2.27 617.5±65.0°C (predicted) $321.00 (1 g), $963.00 (5 g)
5-[Benzyl-(4-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid (sc-350539) Benzyl, 4-chlorophenyl Not reported Not reported Not reported $321.00 (1 g), $963.00 (5 g)

Key Observations:

Substituent Effects: Allyl vs. Methoxy vs. Chloro: The 4-methoxy group in the target compound is electron-donating, which could reduce acidity compared to chloro-substituted analogs (e.g., sc-350537 with pKa 2.27 ). The chloro group’s electron-withdrawing nature increases acidity, as seen in sc-350535. Positional Isomerism: The 4-methoxy substituent in the target compound may improve solubility compared to its 2-methoxy analog (sc-350534) due to reduced steric hindrance near the sulfamoyl group .

Physicochemical Properties :

  • The benzyl-2-chloro analog (sc-350537) has a predicted boiling point of 617.5±65.0°C, reflecting high thermal stability due to strong intermolecular interactions (e.g., hydrogen bonding) . Data for the target compound remain unstudied.

Biological Activity

5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-chloro-5-[(4-methoxyphenyl)-prop-2-enylsulfamoyl]benzoic acid, with a molecular formula of C17H16ClNO5S. The presence of various functional groups such as allyl, methoxy, and sulfamoyl contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors, impacting various biological pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential interactions with bacterial cell wall synthesis and metabolic pathways in cancer cells.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against several bacterial strains:

  • Qualitative Screening : In vitro assays demonstrated that this compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The growth inhibition zones measured were notable, indicating effective antibacterial activity .
  • Antibiofilm Activity : The compound also showed moderate antibiofilm activity against S. aureus, with a minimum biofilm eradication concentration (MBEC) of 125 µg/mL. This suggests its potential use in preventing biofilm-related infections .
Bacterial StrainGrowth Inhibition Zone (mm)MBEC (µg/mL)
Staphylococcus aureus9125
Enterococcus faecium15125
Bacillus subtilis8N/A

Cytotoxicity Studies

While assessing the compound's safety profile, cytotoxicity tests revealed that it induces moderate to high toxicity in certain assays. However, some derivatives exhibited lower toxicity compared to the parent compounds, suggesting that modifications in structure can enhance therapeutic profiles while reducing adverse effects .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that various derivatives of the compound were synthesized and evaluated for their antibacterial efficacy. The results indicated that modifications in the chemical structure could significantly influence biological activity, with some derivatives outperforming others in terms of antibacterial properties .
  • Proteomics Applications : The compound has been utilized in proteomics research to study protein interactions. Its ability to bind selectively to certain proteins makes it a valuable tool in biochemical studies aimed at understanding disease mechanisms.
  • Drug Development Potential : Given its diverse biological activities, this compound is being explored as a lead compound for new pharmaceutical developments targeting bacterial infections and potentially cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid, and how can intermediates be optimized for yield?

  • Methodology :

  • Step 1 : Start with 4-amino-5-chloro-2-methoxybenzoic acid as a precursor. Sulfonylation using chlorosulfonic acid (neat conditions, 12 h) introduces the sulfamoyl group .
  • Step 2 : Allylation via nucleophilic substitution with allyl bromide under basic conditions (e.g., Na₂CO₃ in THF/H₂O) .
  • Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of allyl bromide) and solvent polarity (e.g., DMF for higher reactivity) to improve yields beyond 45–93% .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Techniques :

  • ¹H/¹³C NMR : Confirm regioselectivity of sulfamoyl and allyl groups (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 5.1–5.4 ppm for allyl CH₂) .
  • IR Spectroscopy : Validate sulfonamide formation (S=O stretches at 1150–1350 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) .
  • LC-MS : Monitor reaction progress and detect impurities (e.g., unreacted intermediates) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Protocol :

  • In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) using MTT assays .
  • Receptor binding : Evaluate affinity for dopamine D₂ and serotonin 5-HT₃ receptors via competitive radioligand binding assays (IC₅₀ values) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Approach :

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., 5-HT₃ binding pockets). Focus on hydrogen bonds between the sulfamoyl group and Asp/Glu residues .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Analysis :

  • Dose-response curves : Compare EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to identify outliers .
  • Metabolite interference : Test for metabolic degradation (e.g., hepatic microsomes) to rule out false negatives .

Q. How can synthetic routes be modified to minimize impurities like 2-Amino-4-chloro-5-sulphamoylbenzoic acid?

  • Solutions :

  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate sulfonamide byproducts .
  • Reagent control : Replace chlorosulfonic acid with milder sulfonylating agents (e.g., SOCl₂/pyridine) to reduce over-sulfonation .

Q. What experimental designs are optimal for pharmacokinetic studies?

  • Design :

  • Split-plot RCTs : Randomize treatment groups (e.g., compound vs. control) across biological replicates (n ≥ 4) to account for variability .
  • Sampling intervals : Collect plasma/tissue samples at 0, 1, 4, 8, 24 h post-administration for AUC calculations .

Q. How do structural modifications (e.g., substituents on the allyl group) impact bioactivity?

  • SAR Study :

  • Substitution : Replace allyl with propargyl or benzyl groups. Test changes in logP (HPLC-derived) and antibacterial MIC values .
  • Electron-withdrawing groups : Introduce nitro or fluoro substituents to enhance sulfonamide acidity (pKa < 5) and receptor binding .

Methodological Notes

  • Synthetic Challenges : Allyl group stability under acidic conditions may require inert atmospheres (N₂/Ar) .
  • Data Validation : Cross-reference NMR shifts with PubChem databases to confirm structural assignments .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., IACUC approval for rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.